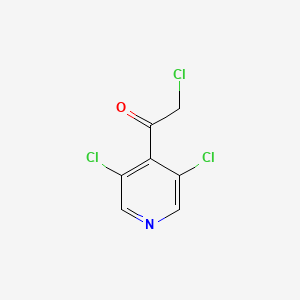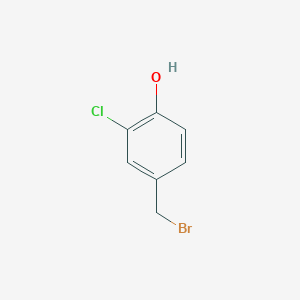
4-(Bromomethyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-chlorophenol is an organic compound characterized by a bromomethyl group attached to the fourth position and a chlorine atom attached to the second position of a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chlorophenol typically involves the bromination of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, with careful control of temperature and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted phenols.
- Oxidation reactions produce quinones or other oxidized phenolic compounds.
- Reduction reactions result in the formation of methyl-substituted phenols.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-chlorophenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-chlorophenol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-(Bromomethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-methylphenol: Contains a methyl group instead of a bromomethyl group, affecting its chemical behavior.
4-(Chloromethyl)-2-chlorophenol:
Uniqueness: 4-(Bromomethyl)-2-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the phenol ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H6BrClO |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4H2 |
Clave InChI |
DAYKHHBVVMRITI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)

![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)
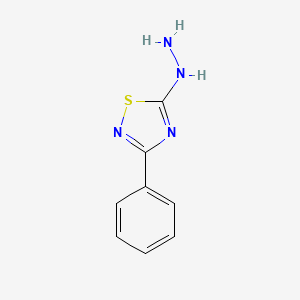
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)
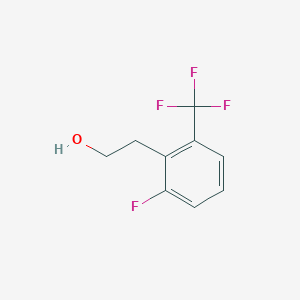
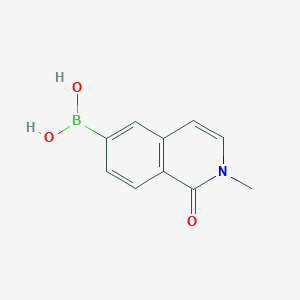
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)

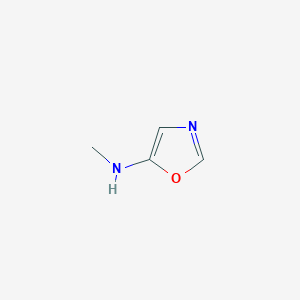
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
